4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine
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Overview
Description
4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure The trifluoromethyl group attached to the benzothiazole ring enhances the compound’s chemical stability and biological activity
Mechanism of Action
Target of Action
A similar compound, 2-(3-((4,5,7-trifluorobenzo[d]thiazol-2-yl)methyl)-1h-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, is known to target aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can help manage complications of diabetes.
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in a variety of ways . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine typically involves the coupling of substituted 2-amino benzothiazoles with morpholine derivatives. One common synthetic route includes the following steps :
Starting Materials: Substituted 2-amino benzothiazoles and 4-(2-chloroethyl)morpholine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The substituted 2-amino benzothiazole is reacted with 4-(2-chloroethyl)morpholine hydrochloride under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group and the morpholine ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has indicated its potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine can be compared with other benzothiazole derivatives, such as:
4-(4-Bromothiazol-2-yl)morpholine: Similar in structure but with a bromine atom instead of the trifluoromethyl group. It has different chemical reactivity and biological activity.
2-(3-((4,5,7-Trifluorobenzo[d]thiazol-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid: Another trifluoromethyl-substituted benzothiazole derivative with distinct biological properties and applications.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Compounds with similar benzothiazole and morpholine moieties but different substituents, leading to variations in their chemical and biological behavior.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(4,5,6-trifluoro-1,3-benzothiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c12-6-5-7-10(9(14)8(6)13)15-11(18-7)16-1-3-17-4-2-16/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYCONMCOQXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C(=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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